molecular formula C8H4BrFO4 B7904336 5-Bromo-3-fluorophthalic acid

5-Bromo-3-fluorophthalic acid

Cat. No. B7904336
M. Wt: 263.02 g/mol
InChI Key: CQESHYBJGNERMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-fluorophthalic acid is a useful research compound. Its molecular formula is C8H4BrFO4 and its molecular weight is 263.02 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Organic Compounds

    5-Bromo-3-fluorophthalic acid is used in the synthesis of various organic compounds. For example, Sutherland and Gallagher (2003) described the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid, which is then used to synthesize 3,5-disubstituted 2-fluoropyridines and 2-pyridones through Suzuki reactions (Sutherland & Gallagher, 2003).

  • Biotransformations of Fluoroaromatic Compounds

    Martin, Baker, and Ribbons (1987) investigated the biotransformations of 3-fluorophthalic acid using mutant strains of Pseudomonas testosteroni. They discovered fluoroanalogues of compounds produced from phthalic acid by the same strains, demonstrating the potential of this compound in biotransformation studies (Martin et al., 1987).

  • Pharmaceutical Research

    In the field of pharmaceuticals, Ikram et al. (2015) reported the synthesis of new thiophene derivatives using a palladium-catalyzed Suzuki cross-coupling reaction, which involved this compound. These compounds were evaluated for their hemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).

  • Analytical Chemistry Applications

    In analytical chemistry, Gatti, Cavrini, and Roveri (1992) investigated the use of 2-bromoacetyl-6-methoxynaphthalene, a compound related to this compound, as a fluorogenic labeling reagent for HPLC analysis of carboxylic acids (Gatti et al., 1992).

  • Study of Hydrogen-Bonded Systems

    Ramanna, Tonannavar, and Tonannavar (2021) conducted a study on 5-Bromoisophthalic acid, a compound similar to this compound, focusing on its hydrogen-bonding properties in the context of Hydrogen-bonded Organic Frameworks (HOFs) (Ramanna et al., 2021).

properties

IUPAC Name

5-bromo-3-fluorophthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO4/c9-3-1-4(7(11)12)6(8(13)14)5(10)2-3/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQESHYBJGNERMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)C(=O)O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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